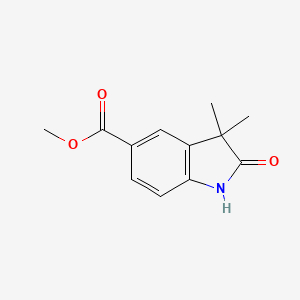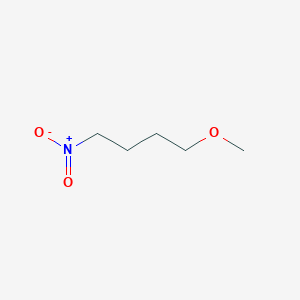![molecular formula C13H11NS B11717991 [1,1'-Biphenyl]-2-carbothioamide](/img/structure/B11717991.png)
[1,1'-Biphenyl]-2-carbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,1’-Biphenyl]-2-carbothioamide: is an organic compound that consists of two benzene rings connected by a single bond, with a carbothioamide group attached to one of the benzene rings. This compound is part of the biphenyl family, which is known for its diverse applications in various fields such as chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-2-carbothioamide typically involves the reaction of 2-aminobiphenyl with carbon disulfide in the presence of a base such as potassium hydroxide. The reaction is carried out under reflux conditions, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: Industrial production of [1,1’-Biphenyl]-2-carbothioamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation and chromatography.
化学反応の分析
Types of Reactions: [1,1’-Biphenyl]-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine.
Substitution: Electrophilic substitution reactions can occur on the benzene rings, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
科学的研究の応用
Chemistry: [1,1’-Biphenyl]-2-carbothioamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules and materials.
Biology: In biological research, this compound is used to study enzyme interactions and protein binding. It is also employed in the development of new pharmaceuticals and agrochemicals.
Industry: In the industrial sector, [1,1’-Biphenyl]-2-carbothioamide is used in the production of dyes, pigments, and polymers. It also finds applications in the development of advanced materials for electronics and photonics.
作用機序
The mechanism of action of [1,1’-Biphenyl]-2-carbothioamide involves its interaction with specific molecular targets such as enzymes and receptors. The carbothioamide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The biphenyl moiety enhances the compound’s ability to interact with hydrophobic regions of biological molecules, facilitating its binding and activity.
類似化合物との比較
Biphenyl: A simpler compound with two benzene rings connected by a single bond.
[1,1’-Biphenyl]-2-carboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.
[1,1’-Biphenyl]-2-thiol: Contains a thiol group instead of a carbothioamide group.
Uniqueness: [1,1’-Biphenyl]-2-carbothioamide is unique due to the presence of the carbothioamide group, which imparts distinct chemical reactivity and biological activity. This functional group allows the compound to participate in specific reactions and interactions that are not possible with other similar compounds.
特性
分子式 |
C13H11NS |
|---|---|
分子量 |
213.30 g/mol |
IUPAC名 |
2-phenylbenzenecarbothioamide |
InChI |
InChI=1S/C13H11NS/c14-13(15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,(H2,14,15) |
InChIキー |
NLVJBAJYEHXOSN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=S)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


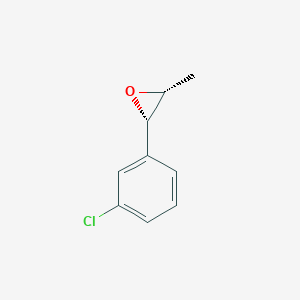
![5-Chloro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11717917.png)
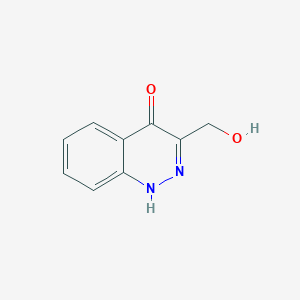

![1,3-Dihydrospiro[indole-2,4'-piperidine]-3-one](/img/structure/B11717931.png)
![8-Bromo-6-methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11717941.png)
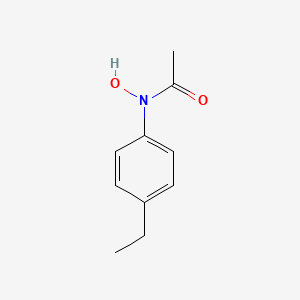
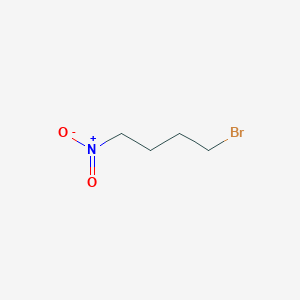
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N'-hydroxyethanimidamide](/img/structure/B11717968.png)

